2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one
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Overview
Description
2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 3-methoxyphenylhydrazine to form an intermediate, which is then cyclized with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-4-phenyl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
Compared to similar compounds, 2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-12-19-20(11-13-6-8-14(18)9-7-13)17(22)21(12)15-4-3-5-16(10-15)23-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBMAWZHQLUZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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